![molecular formula C10H23N3O2S B1518691 N,N-dipropylpiperazine-1-sulfonamide CAS No. 99868-87-8](/img/structure/B1518691.png)
N,N-dipropylpiperazine-1-sulfonamide
Overview
Description
N,N-dipropylpiperazine-1-sulfonamide is a chemical compound used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular formula of N,N-dipropylpiperazine-1-sulfonamide is C10H23N3O2S, and its molecular weight is 249.37 . Detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-dipropylpiperazine-1-sulfonamide, such as melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Synthesis of Piperazines
“N,N-dipropylpiperazine-1-sulfonamide” is a type of piperazine, which is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the synthesis of piperazines, including “N,N-dipropylpiperazine-1-sulfonamide”.
Antimicrobial Activity
A new N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole was prepared and tested for their antimicrobial activity . The antimicrobial results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria .
Docking analysis was performed to support the biological results; binding modes with the active site of enoyl reductase amino acids from E. coli showed very good scores, ranging from −6.1090 to −9.6184 kcal/mol . This suggests that “N,N-dipropylpiperazine-1-sulfonamide” could potentially be used in the development of new antimicrobial drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dipropylpiperazine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2S/c1-3-7-12(8-4-2)16(14,15)13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDVPMEGINICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dipropylpiperazine-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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